[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride
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Overview
Description
The compound is a derivative of bipyridine . Bipyridines are a class of compounds that contain two pyridine rings. They are commonly used as ligands in coordination chemistry .
Synthesis Analysis
While specific synthesis methods for “[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride” were not found, there are methods for synthesizing related bipyridine compounds. For instance, one method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and Zincke salts . Another method involves the synthesis of 2,2’-bipyridin-4-one from 4-amino-4-(2-pyridyl)-but-3-en-2-one via its diphenylboron chelates .Scientific Research Applications
Dye-Sensitized Solar Cells
2,2'-Bipyridine derivatives have been investigated for their use in dye-sensitized solar cells (DSCs). For example, 2,2'-bipyridine (bipy) has been introduced as a nitrogen-containing electrolyte additive in DSCs as an alternative to the commonly used 4-tert-butylpyridine (TBP). It was found that bipy substitutes the thiocyanate ligands in the N719 ruthenium dye slower than TBP, thereby reducing thermal degradation of N719 relative to TBP. This implies that 2,2'-bipyridine may serve as an alternative to TBP as a nitrogen additive in DSCs, with DSCs prepared with bipy in the electrolyte performing equally well as those with TBP, showing light to electricity performance of 4.5% for both additives (Nguyen et al., 2018).
Luminescent Coordination Polymers
Coordination polymers based on bipyridine derivatives have shown promise in dual functional fluorescent sensing, capable of detecting hazardous environmental contaminants like nitrobenzene and dichromate anions selectively and sensitively. For instance, a one-dimensional coordination polymer, [Cd(bipy)][HL]n, where H3L is 2'-carboxybiphenyl-4-ylmethylphosphonic acid and bipy is 2,2'-bipyridine, has been synthesized and utilized as an excellent sensor for these contaminants, representing a rare example of dual functional fluorescent sensors (Kan & Wen, 2017).
Photolabile Caging Groups
Ruthenium(II) bipyridyl complexes have been explored as photolabile protecting groups. These complexes, with 2,2'-bipyridine and various amine ligands, are stable in water for days and release a molecule of ligand upon irradiation with visible light. This characteristic makes them suitable for biological applications as caged compounds, offering controlled release of bioactive molecules with light (Zayat et al., 2006).
Mechanism of Action
Target of Action
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a highly selective, central nervous system penetrant, potent adaptor protein-2 associated kinase 1 (aak1) inhibitor . AAK1 is a key regulator of endocytosis, a process that cells use to internalize substances from their external environment. Inhibition of AAK1 can influence various cellular processes, including signal transduction, nutrient uptake, and immune responses.
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is not readily available. These properties are crucial for understanding the drug’s bioavailability, its journey through the body, and how it is ultimately eliminated. They can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity. Additionally, lifestyle and environmental factors such as diet, physical activity, exposure to pollutants, and stress can influence an individual’s response to a drug .
Properties
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10;;/h1-7H,8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPMZWDSRSTXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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